molecular formula C7H10INO B1314997 Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide CAS No. 3313-51-7

Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide

Cat. No.: B1314997
CAS No.: 3313-51-7
M. Wt: 251.06 g/mol
InChI Key: RURDJUFVNLDFOM-UHFFFAOYSA-M
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Description

Pyridinium refers to the cation [C5H5NH]+. It is the conjugate acid of pyridine. Many related cations are known involving substituted pyridines . Pyridinium iodide (PyI; CAS Number: 18820-83-2) is an organic halide salt used as a precursor in the preparation of perovskite-based opto-electronic systems .


Synthesis Analysis

The Kröhnke pyridine synthesis is a reaction in organic synthesis between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds used to generate highly functionalized pyridines .


Molecular Structure Analysis

New salts containing cations of selected pyridine derivatives of the composition [pyH]NO3, where py is 2-pyridylmethanol (2-(hydroxymethyl)pyridine, 2pm), 3-pyridylmethanol (3-(hydroxymethyl) pyridine, 3pm), isonicotinamide (4-(aminocarbonyl)-pyridine, inia) and thionicotinamide (4-(aminothiocarbonyl)pyridine, tnia) were synthesised .


Physical and Chemical Properties Analysis

The characterization of the properties of pyridinium ionic liquids is very important for the development and application of new ILs . Introduction of a methyl group in the pyridine 2- and 3-positions reduces the viscosity .

Scientific Research Applications

Nonlinear Optical Properties

Research on multisubstituted pyridinium salts, specifically N-methyl-2,6-di[(E)-p-dimethylaminophenylethenyl]pyridinium iodide and N-methyl-2,4,6-tri[(E)-p-dimethylaminophenylethenyl]pyridinium iodide, has unveiled their potential in nonlinear optical absorption (NOA). These compounds exhibit strong saturated absorption in picosecond pulses, with distinct behaviors in nanosecond pulses due to differences in their electron-donating ability, number of side chains, and molecular planarity, impacting their NOA characteristics (Xiuling Xu et al., 2008).

Dye-Sensitized Solar Cells

Pyridinium iodide salts have been identified as effective and cost-efficient iodide sources for dye-sensitized solar cells (DSCs), providing comparable efficiencies to conventional imidazolium iodide salts. These salts, particularly when incorporating various alkyl chains, contribute to the ionic conductivity and overall performance of DSCs, suggesting their practicality in renewable energy technologies (Se-Hyeon Jeon et al., 2011).

Crystal Engineering and Halogen Bonding

N-methyl-3,5-dibromopyridinium iodide demonstrates exceptionally short C–Br⋯I halogen bonding within its crystal matrix, illustrating the effectiveness of the pyridinium scaffold in enhancing the electron acceptor capacity of bromine substituents. This property is significant for the development of materials with specific crystal packing and bonding characteristics (T. Logothetis et al., 2004).

Organic-Inorganic Hybrid Crystals

1-Methyl-4-carbamoylpyridinium iodide forms a unique 1:1 complex with cadmium iodide, featuring a novel one-dimensional tetrahedral chain structure in its inorganic portion. This discovery opens avenues for creating materials with distinct inorganic architectures, relevant in the field of materials science and crystallography (Hiroaki Kosuge et al., 2002).

Electrophilic Functionalization

Pyridinium iodochloride has been utilized for the direct iodination of hydroxylated aromatic ketones and aldehydes, yielding aromatic iodides efficiently. This methodology highlights the reagent's efficacy and safety in synthetic chemistry applications, offering an alternative to traditional iodination techniques (Sandeep V. Khansole et al., 2008).

Safety and Hazards

The safety data sheet for pyridinium bromide perbromide was found , but specific safety and hazard information for “Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide” was not found in the search results.

Future Directions

Heteroarene 1, n-zwitterions are powerful and versatile building blocks in the construction of heterocycles and have received increasing attention in recent years . The methylation reaction of the pyridine macrocycle with methyl iodide and subsequent ion exchange with ammonium hexafluorophosphate and tetrabutyl ammonium halide gave pyridinium macrocycles .

Properties

IUPAC Name

(1-methylpyridin-1-ium-2-yl)methanol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NO.HI/c1-8-5-3-2-4-7(8)6-9;/h2-5,9H,6H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURDJUFVNLDFOM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1CO.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480682
Record name Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3313-51-7
Record name Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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